2-Bromo-6-fluoroisonicotinic acid
Overview
Description
2-Bromo-6-fluoroisonicotinic acid is an organic compound with the molecular formula C6H3BrFNO2 and a molecular weight of 220 g/mol . It is a derivative of pyridinecarboxylic acid, characterized by the presence of bromine and fluorine atoms at the 2 and 6 positions, respectively . This compound is a white to light yellow solid at room temperature and is primarily used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoroisonicotinic acid typically involves the bromination and fluorination of pyridine derivatives. One common method includes the following steps:
Bromination: Pyridine is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid are used under acidic conditions.
Major Products:
Substituted Pyridines: Depending on the reagents used, various substituted pyridines can be formed.
Oxidized or Reduced Derivatives: Products such as pyridinecarboxylic acids or pyridinecarboxylates.
Scientific Research Applications
2-Bromo-6-fluoroisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoroisonicotinic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.
Pathways Involved: It can modulate biochemical pathways, influencing processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
- 2-Bromo-4-pyridinecarboxylic acid
- 6-Fluoro-4-pyridinecarboxylic acid
- 2-Fluoro-4-pyridinecarboxylic acid
Comparison:
- Uniqueness: The presence of both bromine and fluorine atoms in 2-Bromo-6-fluoroisonicotinic acid makes it unique compared to its analogs. This dual substitution can lead to distinct chemical reactivity and biological activity.
- Properties: Similar compounds may have different physical and chemical properties, such as melting points, boiling points, and solubility, which can influence their applications .
Properties
IUPAC Name |
2-bromo-6-fluoropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJPGZOLCTWSAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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